molecular formula C14H20N2O2 B036541 (R)-1-CBZ-3-AMINOMETHYL-PIPERIDINE CAS No. 1217977-11-1

(R)-1-CBZ-3-AMINOMETHYL-PIPERIDINE

Cat. No.: B036541
CAS No.: 1217977-11-1
M. Wt: 248.32 g/mol
InChI Key: PAIJQGYSIGOWOF-CYBMUJFWSA-N
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Description

®-Benzyl 3-(aminomethyl)piperidine-1-carboxylate is a chemical compound that belongs to the piperidine family Piperidines are six-membered heterocyclic compounds containing one nitrogen atom

Scientific Research Applications

®-Benzyl 3-(aminomethyl)piperidine-1-carboxylate has a wide range of scientific research applications, including:

Safety and Hazards

The safety data sheet for “®-Benzyl 3-(aminomethyl)piperidine-1-carboxylate” is available, which includes information on hazards identification .

Future Directions

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Benzyl 3-(aminomethyl)piperidine-1-carboxylate typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, or the ring opening of aziridines under the action of N-nucleophiles . These methods often require specific catalysts and reaction conditions to achieve high yields and enantiopurity.

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions to ensure consistency and purity . This process often involves the use of advanced techniques such as parallel solid-phase synthesis and photocatalytic synthesis.

Chemical Reactions Analysis

Types of Reactions

®-Benzyl 3-(aminomethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

    Reduction: Reducing agents are used to convert the compound into its reduced form.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield an oxidized derivative, while reduction may produce a reduced form of the compound. Substitution reactions can result in various substituted derivatives depending on the nucleophile used .

Mechanism of Action

The mechanism of action of ®-Benzyl 3-(aminomethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives are known to interact with signaling pathways such as NF-κB and PI3K/Akt, which are involved in various cellular processes . These interactions can lead to various biological effects, including modulation of enzyme activity and gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ®-Benzyl 3-(aminomethyl)piperidine-1-carboxylate include other piperidine derivatives such as:

Uniqueness

®-Benzyl 3-(aminomethyl)piperidine-1-carboxylate is unique due to its specific structure, which includes a benzyl group and an aminomethyl group attached to the piperidine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other piperidine derivatives .

Properties

IUPAC Name

benzyl (3R)-3-(aminomethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c15-9-13-7-4-8-16(10-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,15H2/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAIJQGYSIGOWOF-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CN(C1)C(=O)OCC2=CC=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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